molecular formula C20H15BrO3 B565850 (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol CAS No. 64681-68-1

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol

Cat. No.: B565850
CAS No.: 64681-68-1
M. Wt: 383.241
InChI Key: HHKCBBUWRNMMIZ-YSTOQKLRSA-N
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Description

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by hydroxylation at specific positions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and hydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene-7,8,10-trione, while reduction can produce 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol.

Scientific Research Applications

Chemistry

In chemistry, (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with DNA and proteins. Its structure allows it to intercalate into DNA, making it a useful tool for studying DNA-binding properties and mutagenesis.

Medicine

In medicine, this compound is investigated for its potential anticancer properties. Its ability to interact with DNA and induce apoptosis in cancer cells makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the production of high-performance polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Additionally, the compound can form adducts with proteins, affecting their function and leading to cellular stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: A parent compound without the bromine and hydroxyl substitutions.

    7,8,9,10-Tetrahydrobenzo[a]pyrene: Lacks the bromine and hydroxyl groups.

    9-Bromo-benzo[a]pyrene: Contains the bromine substitution but lacks the hydroxyl groups.

Uniqueness

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is unique due to its specific stereochemistry and the presence of both bromine and multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine and hydroxyl groups allows for diverse chemical modifications and interactions with biological molecules, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(7R,8S,9R,10S)-9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H/t17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCBBUWRNMMIZ-YSTOQKLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)Br)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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